molecular formula C26H22N2O5S B3005987 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 326017-72-5

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B3005987
CAS RN: 326017-72-5
M. Wt: 474.53
InChI Key: XGVDWHXYYHKELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. The compound features a thiazole ring, a common structural motif in many biologically active molecules, and a trimethoxybenzamide moiety, which is a derivative of benzamide. The presence of the trimethoxy group may influence the compound's physical and chemical properties, as well as its potential interactions with biological targets.

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported in the literature. For instance, the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives, which are structurally related to the compound of interest, was achieved by reacting 5-(bromoacetyl) salicylamide with various thioureas and thioamides in ethanol . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving the condensation of appropriate thiazole derivatives with a trimethoxybenzoyl chloride.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized by spectroscopic methods and confirmed by X-ray crystallography. For example, the structure of 3,4,5-trimethoxy-N-p-tolylbenzamide was confirmed by single-crystal X-ray diffraction studies . The packing in the crystal structure was influenced by strong N–H···O hydrogen bonds and augmented by C–H···O contacts, forming chains of molecules. Additionally, C–H···π interactions were noted, which could also be relevant in the analysis of the target compound's structure.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and condensation reactions. The synthesis of 1,4-benzothiazines bearing a thiazole substituted aroyl moiety from 2,4-diacylphenol and thioamides is an example of such transformations . These reactions are typically facilitated by catalysts or specific reagents and can lead to the formation of complex heterocyclic systems, which may be applicable to the synthesis and further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their functional groups and molecular structure. The presence of methoxy groups, as seen in 3,4,5-trimethoxy-N-p-tolylbenzamide, can affect the compound's solubility, melting point, and reactivity . The electronic effects of the substituents on the benzamide ring can also impact the acidity of the amide hydrogen and the overall stability of the molecule. The intermolecular interactions, such as hydrogen bonding and π-stacking, can further dictate the compound's solid-state properties and its behavior in biological systems.

Scientific Research Applications

Anticancer Activity

A series of benzamide derivatives, including compounds structurally related to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide, were synthesized and evaluated for their anticancer properties. These compounds demonstrated moderate to excellent activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer. Some derivatives even exhibited higher activity than the reference drug etoposide, indicating their potential as anticancer agents (Ravinaik et al., 2021).

Antimicrobial Properties

Compounds structurally related to this compound were synthesized and tested for their antimicrobial activity. These studies revealed that certain derivatives were highly effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in the benzoyl group of these compounds was noted to enhance their antimicrobial activity (Desai et al., 2013).

Antioxidant Properties

Several thiazole derivatives, structurally similar to this compound, were synthesized and assessed for their in vitro antioxidant properties. These compounds exhibited potent antioxidant activity, suggesting their potential in combatting oxidative stress-related diseases (Jaishree et al., 2012).

Molecular Interactions and Structural Analysis

The structural features and molecular interactions of benzamide derivatives, including those similar to this compound, have been studied extensively. These studies highlight the importance of C-H···π interactions in the molecular packing of these compounds, offering insights into their potential functional applications in various fields (Saeed & Simpson, 2012).

Improving Antioxidant Activities

The impact of benzothiazole derivatives on the antioxidant activities of mice on a high-fat diet was evaluated. The derivatives, including compounds structurally related to this compound, showed significant improvement in the antioxidating activities of these mice, suggesting their potential as therapeutic agents to enhance antioxidant defense mechanisms (Erbin, 2013).

properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5S/c1-31-19-14-18(15-20(32-2)23(19)33-3)25(30)28-26-27-21(16-10-6-4-7-11-16)24(34-26)22(29)17-12-8-5-9-13-17/h4-15H,1-3H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVDWHXYYHKELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.